molecular formula C6H5NO3S B1382505 4-Carbamoylthiophene-3-carboxylic acid CAS No. 1803598-70-0

4-Carbamoylthiophene-3-carboxylic acid

Cat. No.: B1382505
CAS No.: 1803598-70-0
M. Wt: 171.18 g/mol
InChI Key: GOZSGCUHAMHUOS-UHFFFAOYSA-N
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Description

4-Carbamoylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 1803598-70-0 . It has a molecular weight of 171.18 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H5NO3S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H, (H2,7,8)(H,9,10) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

4-Carbamoylthiophene-3-carboxylic acid plays a crucial role in the synthesis of various novel compounds. For instance, it is involved in the synthesis of thieno[3,4-d]pyrimidines, achieved through reactions with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002). Additionally, its derivative, 3-Amino-2-carbamoylthiophene, reacts with cycloalkanones to form imines, showcasing its utility in diverse chemical reactions (Klemm et al., 1995).

Electrosynthesis and Comparative Studies

In electrosynthesis, this compound derivatives are used to synthesize novel carboxylic acid functionalized polythiophenes. These derivatives have been compared for their electrochemical, spectral, and conducting properties, which are significant in the field of electrochemistry (Tóth et al., 2011).

Applications in Sensing and Electronics

These derivatives also find applications in sensing and electronics. For instance, carboxylic acid derivatized colloidal silver particles have been organized on amine-terminated self-assembled monolayers, demonstrating applications in nanotechnology and material science (Gole et al., 2000). Furthermore, the derivative's role in the synthesis of highly conductive PEDOT for high-efficiency organic solar cells highlights its importance in renewable energy technology (Tan et al., 2016).

Biochemical and Pharmaceutical Research

In biochemical and pharmaceutical research, derivatives of this compound have been evaluated for antimicrobial activities, emphasizing its potential in drug discovery and medical applications (Prasad et al., 2017). The synthesis of oligonucleotide-functionalized poly(3,4-ethylenedioxythiophene)-coated microelectrodes further illustrates its application in developing biosensors (Mouffouk & Higgins, 2006).

Environmental and Material Science

In environmental and material science, novel carboxyl-containing polyimides derived from this compound have been developed for ethanol dehydration via pervaporation, indicating its role in sustainable technology (Xu & Wang, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-carbamoylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGCUHAMHUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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